molecular formula C23H16FN3 B2594365 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-32-7

1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2594365
CAS No.: 901045-32-7
M. Wt: 353.4
InChI Key: JQVRJOMHSFPPRS-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a fluorobenzaldehyde, followed by cyclization with a suitable reagent like hydrazine hydrate, can yield the desired pyrazoloquinoline structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to biological targets.

Biological Activity

1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, primarily focusing on anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FN3C_{23}H_{16}FN_3, with a molecular weight of approximately 353.4 g/mol. The presence of fluorine and methyl groups in its structure influences its biological activity by enhancing metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased nitric oxide production in inflammatory conditions .
  • Receptor Modulation : It may bind to various receptors, modulating signaling pathways that are critical in cancer progression and inflammation.
  • Nucleic Acid Interaction : The compound can intercalate with DNA or RNA, potentially affecting gene expression and cellular proliferation.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including the target compound, exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited LPS-induced nitric oxide production in RAW 264.7 cells, with IC50 values comparable to established anti-inflammatory agents .

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Activity

The anticancer potential of pyrazoloquinolines has been explored in various studies. These compounds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies suggest that the target compound may exhibit similar properties due to its structural characteristics.

Case Studies

  • In Vitro Study on RAW 264.7 Cells : A significant reduction in NO production was observed upon treatment with pyrazolo[4,3-c]quinoline derivatives, indicating their potential as anti-inflammatory agents. The study highlighted structure-activity relationships that could guide further optimization of these compounds for enhanced efficacy .
  • Anticancer Screening : A screening of various pyrazolo[4,3-c]quinoline derivatives revealed promising results against breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways and downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

  • Substitution Patterns : The position and nature of substituents on the phenyl rings significantly affect the compound's potency against iNOS and COX-2.
  • Fluorine Atoms : The presence of fluorine enhances lipophilicity and potentially increases binding affinity to target enzymes.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVRJOMHSFPPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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